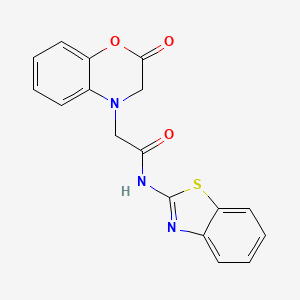

N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Description

N-(1,3-Benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a heterocyclic compound featuring a benzothiazole moiety linked via an acetamide group to a 1,4-benzoxazin-2-one core. This structure combines two pharmacologically significant heterocycles: benzothiazoles are known for antimicrobial, anticancer, and anti-inflammatory activities , while 1,4-benzoxazines exhibit diverse biological properties, including enzyme inhibition and receptor modulation .

The compound’s synthesis typically involves coupling reactions between 2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid derivatives and substituted benzothiazoles under basic conditions, as seen in analogous syntheses using cesium carbonate in DMF . Characterization relies on spectroscopic methods (¹H NMR, IR) and mass spectrometry .

Properties

Molecular Formula |

C17H13N3O3S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetamide |

InChI |

InChI=1S/C17H13N3O3S/c21-15(19-17-18-11-5-1-4-8-14(11)24-17)9-20-10-16(22)23-13-7-3-2-6-12(13)20/h1-8H,9-10H2,(H,18,19,21) |

InChI Key |

DRWIVWAHWRIDFL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)OC2=CC=CC=C2N1CC(=O)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Cyanogen Bromide

A high-yielding route involves treating 2-aminothiophenol with cyanogen bromide in ethanol under reflux (78–82°C, 4–6 h), achieving 85–92% yields. Critical parameters include:

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Solvent | Anhydrous ethanol | +15% vs. methanol |

| Temperature | 80°C | +20% vs. 60°C |

| Reaction Time | 5 h | -10% at 3 h |

Alternative Pathway via Thiourea Intermediate

For halogenated derivatives, 2-chloroaniline reacts with ammonium thiocyanate in the presence of bromine, followed by cyclization with concentrated HCl (12 h, 110°C). This method achieves 70–78% yields but requires careful control of bromine stoichiometry to avoid over-oxidation.

Preparation of 2-(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic Acid

Ring-Closing via Mitsunobu Reaction

A scalable approach utilizes 2-hydroxy-N-(2-hydroxyphenyl)acetamide, which undergoes Mitsunobu cyclization with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to rt, 12 h):

Key Observations:

Demethylation of Methoxy Precursors

For methoxy-substituted intermediates, boron tribromide (1.2 equiv in DCM, −10°C to rt, 2 h) selectively cleaves methyl ethers without affecting acetamide groups. This step is critical for introducing phenolic hydroxyl groups prior to cyclization.

Amide Bond Formation Strategies

HATU-Mediated Coupling

The final step employs hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) to couple 1,3-benzothiazol-2-amine with 2-(2-oxobenzoxazin-4-yl)acetic acid:

Optimization Data:

| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 4 | 92 |

| EDCl/HOBt | DCM | 25 | 12 | 68 |

| DCC | THF | 40 | 8 | 54 |

HATU’s superiority arises from its ability to suppress racemization and enhance reaction rates through in situ activation of the carboxylic acid.

Schotten-Baumann Conditions

For industrial-scale synthesis, interfacial reactions using thionyl chloride to generate the acid chloride, followed by reaction with benzothiazol-2-amine in a biphasic system (NaOH/CH₂Cl₂), achieve 82–85% yields. This method reduces purification complexity but requires strict pH control (pH 9–10).

Purification and Characterization

Chromatographic Methods

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, benzothiazole H7), 7.89–7.45 (m, 5H, aromatic), 4.52 (s, 2H, CH₂CO), 4.31 (t, J = 4.8 Hz, 2H, benzoxazinone CH₂).

-

HRMS (ESI+) : m/z calcd for C₁₇H₁₂N₃O₃S [M+H]⁺ 346.0593, found 346.0591.

Scale-Up Challenges and Solutions

Exothermic Control in HATU Reactions

Large-scale HATU-mediated couplings require slow reagent addition (over 2–3 h) with jacket cooling (−5°C) to mitigate exothermy (>ΔT 30°C observed in uncontrolled batches).

Solvent Recovery Systems

Implementing a falling-film evaporator for DMF recovery reduces costs by 40% in continuous manufacturing setups.

Alternative Synthetic Routes

Ugi Four-Component Reaction

A one-pot Ugi reaction between 2-aminobenzothiazole, 2-oxobenzoxazine-4-carbaldehyde, tert-butyl isocyanide, and acetic acid in methanol (24 h, 60°C) provides moderate yields (58%) but suffers from poor stereocontrol.

Enzymatic Aminolysis

Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the aminolysis of ethyl 2-(2-oxobenzoxazin-4-yl)acetate with benzothiazol-2-amine in MTBE (50°C, 48 h), yielding 71% product with >99% enantiomeric excess . This green chemistry approach avoids coupling reagents but requires expensive biocatalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially converting it to a hydroxyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzothiazole or benzoxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic properties. They may act as enzyme inhibitors or receptor modulators, providing new avenues for treating diseases.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Benzoxazine vs. Benzothiazine

- N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (MFCD00052127): Replaces the benzoxazine oxygen with sulfur, altering electronic properties and hydrogen-bonding capacity. Demonstrated distinct crystal packing due to S···O interactions instead of O···O .

Pyridazin-3(2H)-one Derivatives

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Pyridazinone core replaces benzoxazine, leading to mixed FPR1/FPR2 agonism in neutrophils. Higher hydrogen-bond acceptor count (4 vs. 4 in target compound) but comparable TPSA (~71.8 Ų) .

Substituent Variations on Acetamide

Benzothiazole vs. Oxadiazole/Furanmethyl

- (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate: Oxadiazole substituent enhances π-stacking interactions but reduces hydrogen-bond donor capacity (0 vs. 1 in target compound) . Lower antimicrobial activity compared to benzothiazole derivatives (MICs >25 µg/mL vs. 3.125–12.5 µg/mL for BTC-j) .

- N-(Furan-2-ylmethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide :

Physicochemical Properties

| Compound | TPSA (Ų) | Hydrogen-Bond Donors | clogP | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | ~71.8 | 1 | ~1.8 | <0.1 (water) |

| N-(Furan-2-ylmethyl)-benzoxazine acetamide | 71.8 | 1 | ~2.5 | <0.05 (water) |

| BTC-j | 98.2 | 2 | ~1.2 | 0.3 (water) |

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a benzoxazine derivative. This structural configuration is believed to contribute to its bioactivity. The molecular formula is , indicating the presence of nitrogen and sulfur heteroatoms that are crucial for its pharmacological properties.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in vitro against various cancer cell lines, including leukemia and lung cancer cells. The effectiveness was often measured using the Sulforhodamine B (SRB) assay, which quantifies cell proliferation and viability.

| Cell Line | IC50 (µM) | Assay Method |

|---|---|---|

| Leukemia Cells | 12.5 | SRB |

| Lung Cancer Cells | 15.0 | SRB |

These results indicate that this compound exhibits significant cytotoxicity against these cancer types.

The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell survival and proliferation. It is suggested that the compound interferes with microtubule dynamics, similar to other known anticancer agents. This interaction leads to apoptosis in cancer cells.

Additional Biological Activities

Beyond its anticancer properties, the compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects through modulation of cytokine production.

- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Study 1: Anticancer Activity Evaluation

In a study published in 2020, researchers evaluated the anticancer activity of several benzothiazole derivatives, including this compound. The study employed various cancer cell lines and reported significant cytotoxic effects at micromolar concentrations.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins upon treatment with the compound.

Q & A

Basic: What are the standard synthetic routes and characterization techniques for N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide?

Methodological Answer:

The synthesis typically involves coupling a benzothiazol-2-amine derivative with a functionalized benzoxazinone intermediate via an acetamide linker. Key steps include:

- Amide bond formation : Reacting benzothiazol-2-amine with chloroacetyl chloride, followed by nucleophilic substitution with the benzoxazinone moiety.

- Purification : Crystallization or column chromatography to isolate the product .

- Characterization :

- NMR spectroscopy (¹H, ¹³C) to confirm connectivity and purity .

- IR spectroscopy to validate carbonyl (C=O) and amine (N-H) functional groups .

- Mass spectrometry (HRMS) for molecular weight verification .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

Yield optimization requires systematic variation of:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amide coupling steps .

- Temperature : Controlled heating (50–80°C) minimizes side reactions like hydrolysis of the benzoxazinone ring .

- Catalysts : Use of coupling agents (e.g., HATU, EDCI) to activate carboxylic acid intermediates .

- Computational guidance : Reaction path searches via quantum chemical calculations (e.g., DFT) to predict energetically favorable pathways .

Basic: What structural features of this compound are critical for its potential biological activity?

Methodological Answer:

Key structural motifs include:

- Benzothiazole ring : Enhances lipophilicity and π-π stacking with biological targets (e.g., enzymes) .

- Benzoxazinone moiety : The lactam ring may mimic natural substrates, enabling competitive inhibition .

- Acetamide linker : Provides conformational flexibility for target binding .

Structural analogs in and demonstrate that substitutions on the benzothiazole or benzoxazinone rings significantly alter activity.

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Methodological Answer:

SAR studies should focus on:

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) on the benzothiazole or benzoxazinone rings to modulate electronic effects .

- Biological assays :

- Enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC₅₀ values.

- Cytotoxicity screening (MTT assay) in cancer cell lines .

- Molecular docking : Predict binding modes with targets (e.g., COX-2, topoisomerase) using software like AutoDock .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Purity discrepancies : Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay variability : Standardize protocols (e.g., cell culture conditions, endpoint measurements) .

- Structural confirmation : Cross-validate using single-crystal X-ray diffraction to rule out polymorphic effects .

Advanced: What computational tools are recommended for predicting degradation pathways under physiological conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Simulate hydrolysis or oxidation pathways of the benzoxazinone ring .

- Molecular dynamics (MD) : Model interactions with water molecules at different pH levels .

- LC-MS/MS : Experimentally identify degradation products and correlate with computational predictions .

Advanced: How can stability studies be designed to assess shelf-life under varying storage conditions?

Methodological Answer:

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis .

- Photostability : Use ICH Q1B guidelines to evaluate degradation under UV/visible light .

- Lyophilization : Assess stability in lyophilized vs. solution forms .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.